5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde
Overview
Description
5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of the aldehyde group at the 2-position and the ethyl group at the 5-position makes this compound particularly interesting for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl hydrazinecarboxylate with an appropriate aldehyde under acidic conditions to form the oxadiazole ring . Another method involves the use of phosphoryl chloride (POCl3) as a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products:
Oxidation: Formation of 5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: Formation of 5-Ethyl-1,3,4-oxadiazole-2-methanol.
Substitution: Formation of various substituted oxadiazole derivatives.
Scientific Research Applications
5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, due to the presence of nitrogen and oxygen atoms in its structure. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomeric form of oxadiazole with different substitution patterns.
1,3,4-Oxadiazole: Similar to 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde but with different substituents.
2,5-Disubstituted 1,3,4-Oxadiazoles: Compounds with substitutions at the 2 and 5 positions .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the aldehyde group at the 2-position allows for specific interactions and reactivity that are not observed in other oxadiazole derivatives .
Properties
IUPAC Name |
5-ethyl-1,3,4-oxadiazole-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-2-4-6-7-5(3-8)9-4/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFROXXDCHADKGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272504 | |
Record name | 5-Ethyl-1,3,4-oxadiazole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-82-9 | |
Record name | 5-Ethyl-1,3,4-oxadiazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944897-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-1,3,4-oxadiazole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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